molecular formula C19H23NO3 B1392114 2-(4-Hexyloxybenzoyl)-6-methoxypyridine CAS No. 1187166-42-2

2-(4-Hexyloxybenzoyl)-6-methoxypyridine

Cat. No. B1392114
M. Wt: 313.4 g/mol
InChI Key: KJMRFZAUJCBANC-UHFFFAOYSA-N
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Description

“2-(4-Hexyloxybenzoyl)-6-methoxypyridine” is a chemical compound with the molecular formula C19H23NO2 . It has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 4-(hexyloxy)phenylmethanone .


Molecular Structure Analysis

The InChI code for “2-(4-Hexyloxybenzoyl)-6-methoxypyridine” is 1S/C19H23NO2/c1-3-4-5-6-14-22-17-12-10-16(11-13-17)19(21)18-9-7-8-15(2)20-18/h7-13H,3-6,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

  • Protonation Sites and Hydrogen Bonding : A study by (Böck et al., 2021) discusses the synthesis and structural characterization of compounds closely related to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine. They report different sites of protonation and distinct intermolecular hydrogen bonding patterns.

  • Metabolism of Anti-Cancer Agents : Research by (Lee et al., 2004) investigates the metabolism of a novel anti-cancer agent closely related to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine in rats. They identify major metabolic pathways and the formation of various metabolites.

  • Potential in Bone Turnover : A study by (Hutchinson et al., 2003) identifies a compound with a methoxypyridine moiety, similar to 2-(4-Hexyloxybenzoyl)-6-methoxypyridine, showing efficacy in in vivo models of bone turnover.

  • IBX Mediated Transformations : Nair (2020) discusses the use of 2-Iodoxybenzoic acid (IBX) in the oxidation of methoxypyridine derivatives (Nair, 2020). This suggests the potential application of similar chemical processes involving 2-(4-Hexyloxybenzoyl)-6-methoxypyridine.

  • Gold(I) Complexes in Medicinal Chemistry : A study by (Goetzfried et al., 2020) examines the behavior of N-heterocyclic carbene gold(I) complexes in aqueous media, involving methoxypyridine, highlighting their prospects in medicinal chemistry.

  • Chemoselective Demethylation : Makino et al. (2019) developed a method for the chemoselective demethylation of methoxypyridine derivatives (Makino et al., 2019). This could be relevant for manipulating the structure of 2-(4-Hexyloxybenzoyl)-6-methoxypyridine for specific applications.

  • Synthesis and Photophysical Properties : Research by (Ahipa et al., 2014) on the synthesis of luminescent compounds containing methoxypyridine suggests potential applications in materials science.

  • Cytotoxicity of Coordination Complexes : Aliabadi et al. (2021) investigate the cytotoxicity of gallium(III) complexes containing pyridine derivatives, which could be extended to similar compounds like 2-(4-Hexyloxybenzoyl)-6-methoxypyridine (Aliabadi et al., 2021).

  • Spectroscopic Studies of Schiff Bases : A study by (Issa et al., 2008) investigates the spectroscopic properties of Schiff bases derived from compounds including methoxypyridines, which could be relevant for similar studies involving 2-(4-Hexyloxybenzoyl)-6-methoxypyridine.

properties

IUPAC Name

(4-hexoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-4-5-6-14-23-16-12-10-15(11-13-16)19(21)17-8-7-9-18(20-17)22-2/h7-13H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRFZAUJCBANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217831
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexyloxybenzoyl)-6-methoxypyridine

CAS RN

1187166-42-2
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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